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Compound of Interest

Compound Name: Sdz nkt 343

Cat. No.: B071355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Sdz
nkt 343, a potent and selective antagonist of the human tachykinin neurokinin-1 (NK1)

receptor. Sdz nkt 343 has demonstrated significant potential in preclinical models of pain and

inflammation, making it a compound of interest for further investigation.

Core Pharmacological Data
Sdz nkt 343 is a non-peptide small molecule, chemically identified as 2-nitrophenylcarbamoyl-

(S)-prolyl-(S)-3-(2-naphthyl)alanyl-N-benzyl-N-methylamide[1][2]. Its primary mechanism of

action is the selective blockade of the NK1 receptor, thereby inhibiting the biological effects of

its endogenous ligand, Substance P (SP).

Table 1: In Vitro Receptor Binding Affinity and Selectivity
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Target Species
Assay
System

Parameter Value Reference

NK1

Receptor
Human

Transfected

Cos-7 cell

membranes

([3H]-

substance P

binding)

IC50
0.62 ± 0.11

nM
[1]

Human

Transfected

Cos-7 cell

membranes

([3H]-

substance P

binding)

Ki 0.16 nM [2]

Rat

Whole

forebrain

membranes

IC50 451 ± 139 nM [1]

NK2

Receptor
Human

Transfected

Cos-7 cells
Ki

0.52 ± 0.04

µM

NK3

Receptor
Human

Transfected

Cos-7 cells
Ki 3.4 ± 1.2 µM

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

The data clearly indicates that Sdz nkt 343 is a highly potent antagonist of the human NK1

receptor with significantly lower affinity for the rat NK1 receptor and other human tachykinin

receptors, demonstrating its high selectivity. The enantiomer of Sdz nkt 343, (R,R)-SDZ NKT
343, is approximately 1000 times less active at human NK1 receptors, highlighting the

stereospecificity of the interaction.

Table 2: In Vitro Functional Activity
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Assay System Effect Parameter Value Reference

Substance P-

induced Ca2+

efflux

Human

U373MG

cells

Antagonism -
Potent

antagonism

[Sar9]SP

sulphone-

induced

contraction

Guinea-pig

isolated ileum
Inhibition IC50

1.60 ± 0.94

nM

Sdz nkt 343 effectively antagonizes the functional consequences of NK1 receptor activation,

such as the mobilization of intracellular calcium and smooth muscle contraction. Studies

suggest that Sdz nkt 343 exhibits a non-competitive mode of antagonism at the human NK1

receptor, as it causes a reduction in the maximum number of binding sites (Bmax) for [3H]-

substance P.

Table 3: In Vivo Efficacy
Model Species Effect Dosage Reference

Mechanical

Hyperalgesia
- Inhibition -

[Sar9]SP

sulphone-evoked

bronchoconstricti

on

Anesthetized

guinea-pigs
70% reduction 0.4 mg/kg, i.v.

Chronic

Inflammatory and

Neuropathic Pain

Guinea pig
Oral analgesic

activity
-

Further details on specific dosages and ED50 values for the analgesic models were not

available in the reviewed literature.

Preclinical in vivo studies have demonstrated the therapeutic potential of Sdz nkt 343. It has

shown efficacy in models of neuropathic pain and is orally active in reducing pain-related
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behaviors in chronic inflammatory and neuropathic pain models in guinea pigs. Additionally, it

effectively blocks SP-induced physiological responses such as bronchoconstriction.

Experimental Protocols
Receptor Binding Assays

Objective: To determine the binding affinity (IC50, Ki) of Sdz nkt 343 for human and rat NK1

receptors and its selectivity over human NK2 and NK3 receptors.

Methodology:

Membrane Preparation: Membranes were prepared from Cos-7 cells transiently

expressing the recombinant human NK1, NK2, or NK3 receptors, or from rat whole

forebrain.

Radioligand Binding: Membranes were incubated with a specific radioligand ([3H]-

substance P for NK1) and varying concentrations of Sdz nkt 343.

Separation and Detection: Bound and free radioligand were separated by filtration. The

amount of bound radioactivity was quantified using liquid scintillation counting.

Data Analysis: IC50 values were determined by non-linear regression analysis of the

competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays
Objective: To assess the ability of Sdz nkt 343 to antagonize NK1 receptor-mediated cellular

responses.

Methodology (Calcium Efflux):

Cell Culture: Human astrocytoma U373MG cells, which endogenously express the NK1

receptor, were used.

Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g.,

Fura-2 AM).
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Stimulation and Measurement: Cells were pre-incubated with Sdz nkt 343 or vehicle,

followed by stimulation with Substance P. Changes in intracellular calcium concentration

were measured by monitoring the fluorescence intensity.

Methodology (Isolated Tissue Contraction):

Tissue Preparation: A segment of the guinea-pig ileum was mounted in an organ bath

containing a physiological salt solution.

Contraction Measurement: The tissue was stimulated with the NK1 receptor agonist

[Sar9]SP sulphone in the presence of varying concentrations of Sdz nkt 343. Tissue

contractions were recorded isometrically.

Data Analysis: IC50 values were calculated from the concentration-response curves.

In Vivo Models
Objective: To evaluate the efficacy of Sdz nkt 343 in animal models of pain and other

physiological responses.

Methodology (Bronchoconstriction):

Animal Preparation: Anesthetized guinea pigs were instrumented for the measurement of

pulmonary mechanics.

Drug Administration: Sdz nkt 343 was administered intravenously.

Challenge: Bronchoconstriction was induced by an intravenous injection of the NK1

receptor agonist [Sar9]SP sulphone.

Measurement: Changes in bronchoconstriction were quantified.

Methodology (Pain Models):

Specific details of the chronic inflammatory and neuropathic pain models in guinea pigs,

including the methods for inducing the pain state and assessing analgesic activity (e.g.,

paw withdrawal threshold), are described in the primary literature. The oral activity of Sdz
nkt 343 was confirmed in these models.
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Signaling Pathway and Mechanism of Action
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gαq/11 pathway. Upon binding of its endogenous ligand, Substance P, the receptor undergoes

a conformational change, leading to the activation of phospholipase C (PLC). PLC then

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the

endoplasmic reticulum, triggering the release of stored intracellular calcium. DAG, along with

the increased intracellular calcium, activates protein kinase C (PKC), which in turn

phosphorylates various downstream targets, leading to the ultimate cellular and physiological

responses.

Sdz nkt 343, as a selective NK1 receptor antagonist, binds to the receptor and prevents the

binding of Substance P, thereby inhibiting the initiation of this signaling cascade.
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Caption: NK1 Receptor Signaling Pathway and Inhibition by Sdz nkt 343.

Conclusion
Sdz nkt 343 is a highly potent and selective antagonist of the human NK1 receptor with

demonstrated efficacy in preclinical in vitro and in vivo models. Its favorable pharmacological
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profile, including oral activity in pain models, suggests its potential as a therapeutic agent for

conditions where NK1 receptor signaling is implicated, such as chronic pain and inflammation.

Further research, particularly in the areas of pharmacokinetics and clinical evaluation, is

warranted to fully elucidate its therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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